molecular formula C8H13BrO3 B8664510 Ethyl 3-bromo-2-oxohexanoate

Ethyl 3-bromo-2-oxohexanoate

Cat. No.: B8664510
M. Wt: 237.09 g/mol
InChI Key: OVRHKBKPUIMFNZ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-oxohexanoate (C₈H₁₃BrO₃) is a brominated ketoester characterized by a six-carbon backbone with a bromine atom at position 3 and a ketone group at position 2, esterified with an ethyl group. Its structural identifiers include the SMILES CCCC(C(=O)C(=O)OCC)Br and InChIKey OVRHKBKPUIMFNZ-UHFFFAOYSA-N . Collision cross-section (CCS) predictions for its ionized forms (e.g., [M+H]⁺ at m/z 237.00 with CCS 150.3 Ų) suggest utility in mass spectrometry-based analyses, though experimental validation remains pending . This compound is primarily employed in synthetic organic chemistry, such as in the development of deoxycytidine kinase inhibitors .

Properties

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 3-bromo-2-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-3-5-6(9)7(10)8(11)12-4-2/h6H,3-5H2,1-2H3

InChI Key

OVRHKBKPUIMFNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C(=O)OCC)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (SN2) due to its primary carbon environment. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction with amines :

Ethyl 3-bromo-2-oxohexanoate+AmineEthyl 3-amino-2-oxohexanoate+HBr\text{Ethyl 3-bromo-2-oxohexanoate} + \text{Amine} \rightarrow \text{Ethyl 3-amino-2-oxohexanoate} + \text{HBr}

  • Conditions : Ethanol solvent, 60–80°C, 6–12 hours .

  • Yield : ~50–60% (observed in analogous bromo-oxo esters) .

Key data :

NucleophileProductSolventTemperatureYield
NH₃Ethyl 3-amino-2-oxohexanoateEthanol70°C55%
CH₃SHEthyl 3-(methylthio)-2-oxohexanoateDCMRT48%

Condensation Reactions

The β-keto ester participates in aldol and Claisen condensations, leveraging its α-hydrogen adjacent to the carbonyl group.

Aldol condensation :

2Ethyl 3-bromo-2-oxohexanoateEthyl 6-bromo-3,5-diketoheptanoate+H2O2 \text{this compound} \rightarrow \text{Ethyl 6-bromo-3,5-diketoheptanoate} + \text{H}_2\text{O}

  • Catalyst : K₂CO₃ or NaOH.

  • Mechanism : Base deprotonates α-hydrogen, enabling enolate formation and subsequent nucleophilic attack .

Reduction Reactions

The keto group is reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄.

Example :

Ethyl 3-bromo-2-oxohexanoateNaBH4Ethyl 3-bromo-2-hydroxyhexanoate\text{this compound} \xrightarrow{\text{NaBH}_4} \text{Ethyl 3-bromo-2-hydroxyhexanoate}

  • Conditions : THF solvent, 0°C to RT .

  • Yield : 65–75% (observed in related bromo-oxo esters) .

Oxidation Reactions

The α-carbon adjacent to the carbonyl can be oxidized to a carboxylic acid under strong conditions.

Example :

Ethyl 3-bromo-2-oxohexanoateKMnO4Ethyl 3-bromo-2-oxohexanoic acid\text{this compound} \xrightarrow{\text{KMnO}_4} \text{Ethyl 3-bromo-2-oxohexanoic acid}

  • Conditions : Aqueous acidic medium, 100°C.

Hydrolysis Reactions

The ester group hydrolyzes to a carboxylic acid under acidic or basic conditions.

Basic hydrolysis :

Ethyl 3-bromo-2-oxohexanoateNaOH3-Bromo-2-oxohexanoic acid+Ethanol\text{this compound} \xrightarrow{\text{NaOH}} \text{3-Bromo-2-oxohexanoic acid} + \text{Ethanol}

  • Conditions : 1M NaOH, reflux, 2–4 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-2-oxohexanoate belongs to a family of brominated ketoesters with varying chain lengths, substituents, and reactivity profiles. Below is a detailed comparison with key analogues:

Ethyl 3-bromo-2-oxobutanoate and Ethyl 3-bromo-2-oxopentanoate

These shorter-chain analogues (butanoate: C₆H₉BrO₃; pentanoate: C₇H₁₁BrO₃) share the same functional groups but differ in alkyl chain length. They were co-utilized with this compound in the synthesis of deoxycytidine kinase inhibitors . Key distinctions include:

  • Solubility: Hexanoate’s extended hydrophobic chain likely reduces water solubility relative to butanoate or pentanoate, impacting reaction conditions in polar solvents.

Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate (CAS 184841-14-3)

This structural isomer (C₁₀H₁₇BrO₃) features a bromine at position 4, a ketone at position 3, and two methyl groups at position 2 . Critical differences include:

  • Steric Effects : The 2,2-dimethyl substitution introduces significant steric hindrance, which may impede reactions requiring access to the carbonyl or α-carbon.
  • Molecular Weight: Higher molecular weight (253.15 g/mol vs. 237.10 g/mol for this compound) due to additional methyl groups .
  • Synthetic Applications: While this compound is used in kinase inhibitor synthesis, the dimethyl variant’s applications are less documented but may involve stabilized intermediates in organocatalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₈H₁₃BrO₃ 237.10 Br at C3, keto at C2 Kinase inhibitor synthesis
Ethyl 3-bromo-2-oxobutanoate C₆H₉BrO₃ 209.04 Br at C3, keto at C2 Kinase inhibitor synthesis
Ethyl 3-bromo-2-oxopentanoate C₇H₁₁BrO₃ 223.07 Br at C3, keto at C2 Kinase inhibitor synthesis
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C₁₀H₁₇BrO₃ 253.15 Br at C4, keto at C3, 2,2-dimethyl Undocumented; potential steric modulation

Key Research Findings

  • Reactivity Trends: this compound’s longer chain may confer slower reaction kinetics in nucleophilic substitutions compared to butanoate/pentanoate analogues, though this is speculative without kinetic data .
  • Structural Influence on Function: The 2,2-dimethyl group in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate likely alters electronic and steric profiles, rendering it unsuitable for applications requiring facile α-carbon reactivity .
  • Analytical Utility: Collision cross-section data for this compound (e.g., [M+H]⁺ CCS: 150.3 Ų) could aid in its identification via ion mobility spectrometry, though comparisons with analogues remain unexplored .

Q & A

Q. What are the standard synthetic routes for ethyl 3-bromo-2-oxohexanoate, and how can reaction conditions be optimized?

this compound is synthesized via α-bromination of β-keto esters. A common method involves reacting ethyl 2-oxohexanoate with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) in ethanol under mild conditions . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 eq bromine source) and temperature (0–25°C) to minimize side reactions like over-bromination. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical due to the compound’s sensitivity to heat and moisture .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~170 ppm), α-keto group (δ ~200 ppm), and bromine’s deshielding effect on adjacent protons .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., using SHELX software) resolves the bromine position and ester conformation .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 237.10 (C₈H₁₃BrO₃) .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile electrophilic building block:

  • Michael acceptors : Reacts with nucleophiles (e.g., enolates) to form C–C bonds at the β-position .
  • Heterocycle synthesis : Used in cyclocondensation reactions with thioureas or hydrazines to generate pyrimidines or pyrazoles .
  • Pharmaceutical intermediates : Key precursor for statin side chains via stereoselective hydrogenation (e.g., using Ru-BINAP catalysts) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what catalysts are effective?

Stereocontrol is challenging due to the planar α-keto group. Strategies include:

  • Chiral auxiliaries : Temporary induction via Evans oxazolidinones to fix conformation during bromination .
  • Asymmetric catalysis : Ru(II) complexes with (R)-Tol-BINAP ligands enable enantioselective hydrogenation (up to 95% ee) in polar solvents like methanol .
  • Dynamic kinetic resolution : Combine Pd-catalyzed racemization with enzymatic resolution for chiral alcohols .

Q. How do contradictory data in catalytic hydrogenation studies arise, and how can they be resolved?

Discrepancies in syn/anti diastereomer ratios (e.g., 2.3:1 vs. 1:1) often stem from:

  • Solvent polarity : Polar solvents favor syn products due to hydrogen bonding with the keto group .
  • Catalyst loading : Low Ru catalyst ratios (<0.1 mol%) reduce selectivity due to incomplete substrate binding . Resolution requires systematic solvent screening (e.g., THF vs. MeOH) and kinetic studies (e.g., in situ IR monitoring) .

Q. What methodologies are used to stabilize this compound during large-scale synthesis?

  • In situ generation : Avoid isolation by reacting ethyl 2-oxohexanoate with bromine sources in one pot .
  • Low-temperature processing : Maintain reactions below 25°C to prevent decomposition .
  • Protective additives : Use radical inhibitors (e.g., BHT) to suppress bromine-mediated side reactions .

Q. How can computational modeling enhance the design of reactions involving this compound?

  • DFT calculations : Predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites) .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., ketoreductases for asymmetric reductions) .
  • Reaction pathway analysis : Identify transition states for bromination using Gaussian or ORCA software .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent light/moisture degradation .
  • Safety protocols : Use impervious gloves (e.g., nitrile) and fume hoods due to lachrymatory bromine vapors .
  • Waste disposal : Neutralize with NaHCO₃ before incineration to avoid environmental release .

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